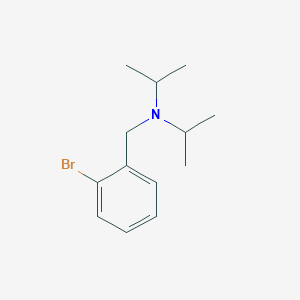

(2-Bromobenzyl)diisopropylamine

Description

(2-Bromobenzyl)diisopropylamine is a secondary amine featuring a diisopropylamine group attached to a 2-bromobenzyl substituent. This compound is structurally characterized by its bulky isopropyl groups and an electron-withdrawing bromine atom at the ortho position of the benzyl ring. It is primarily utilized in organic synthesis as a precursor or intermediate, particularly in reactions requiring sterically hindered bases or substrates for cross-coupling chemistry. The bromine atom enhances its utility in Suzuki-Miyaura and other transition-metal-catalyzed reactions, where it acts as a leaving group or directing moiety .

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAMKADQINXEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585942 | |

| Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802306-26-9 | |

| Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromobenzyl)diisopropylamine typically involves the bromination of benzyl compounds followed by amination. One common method includes the bromination of toluene derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The resulting brominated product is then reacted with diisopropylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amination steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzyl)diisopropylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

Alkylation: The diisopropylamine group can undergo further alkylation reactions depending on the reaction conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Alkylation: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or alkylating agents used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

(2-Bromobenzyl)diisopropylamine is primarily used as a versatile building block in organic synthesis. It facilitates the creation of various complex molecules through nucleophilic substitution reactions. For example, it can undergo reactions with nucleophiles such as sodium hydroxide to yield hydroxylated derivatives.

2.2 Synthesis of Affinity Chromatography Ligands

One significant application is in the synthesis of ligands for affinity chromatography. The compound can be incorporated into ligand structures that specifically bind to target proteins, allowing for their isolation and purification from complex mixtures. This application is crucial in proteomics and biochemical research where protein interactions are studied.

Biochemical Applications

3.1 Interaction Studies

Research into the interaction of this compound with biological molecules is ongoing. Preliminary studies suggest that its reactivity allows it to engage with various biomolecules, potentially leading to therapeutic applications. However, detailed pathways and specific targets remain areas for further investigation.

3.2 Therapeutic Potential

There is growing interest in the therapeutic potential of compounds similar to this compound. For instance, studies on small molecule antagonists related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models, particularly against aggressive types of cancer such as triple-negative breast cancer .

Case Studies

5.1 Synthesis of Heterocyclic Compounds

A study highlighted the use of this compound as a precursor in the synthesis of diverse heterocyclic scaffolds through tandem addition reactions, demonstrating its utility in creating biologically relevant compounds .

5.2 Inhibition Studies Against Pathogens

Another study investigated the use of derivatives of this compound as inhibitors against pathogenic fungi such as Candida albicans, showcasing its potential role in developing antifungal therapies .

Mechanism of Action

The mechanism of action of (2-Bromobenzyl)diisopropylamine involves its interaction with specific molecular targets. The bromine atom and diisopropylamine group contribute to its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Key structural analogs include:

- Diisopropylamine : The parent compound without the benzyl group.

- (Benzyl)diisopropylamine: A non-halogenated analog.

- (2-Chlorobenzyl)diisopropylamine : Chlorine-substituted variant.

- (2-Methylbenzyl)diisopropylamine : Electron-donating methyl substituent.

Table 1: Comparative Physicochemical Properties

*Estimated based on substituent effects and literature analogs.

Key Observations :

- Electron-withdrawing effects: The bromine atom reduces the basicity of the amine (lower pKa) compared to non-halogenated analogs due to inductive withdrawal .

- Solubility: All benzyl-substituted analogs exhibit low water solubility, favoring use in non-polar solvents.

Role in Organometallic Reactions

- Diisopropylamine : Widely used to prepare strong bases like LDA (Lithium Diisopropylamide) via deprotonation .

- This compound: The bromine enables participation in cross-coupling reactions (e.g., Suzuki), where it serves as an aryl halide precursor.

Stability and Side Reactions

- Diisopropylamine : Prone to forming stable lithium complexes in basic conditions, which can interfere with acylation or electrophilic substitution .

- This compound: The bromine may lead to unintended nucleophilic substitution under strongly basic conditions, a risk absent in non-halogenated analogs.

Table 2: Reactivity Comparison

Industrial and Pharmacological Relevance

Biological Activity

(2-Bromobenzyl)diisopropylamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a bromine atom at the second position of a benzene ring and a diisopropylamine group, which may influence its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C13H20BrN

- Molecular Weight : 270.21 g/mol

- Structure : The compound features a bulky diisopropylamine moiety attached to a bromobenzyl group, which enhances its reactivity and stability compared to similar compounds.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, the inhibition of phospholipase D (PLD) activity has been linked to increased apoptosis in cancer cell lines such as MDA-MB-231, suggesting that this compound might play a role in modulating these pathways .

- Antiviral Activity : Similar compounds have demonstrated antiviral effects, particularly against respiratory syncytial virus (RSV), with EC50 values indicating effective concentrations for inhibiting viral replication .

Inhibition of Cancer Cell Proliferation

A study investigating the effects of various halogenated compounds on cancer cell lines revealed that certain derivatives could significantly reduce cell growth. The results indicated a dose-dependent decrease in cell proliferation when treated with compounds structurally related to this compound. For example, at concentrations of 5 µM and 10 µM, significant reductions in viability were observed in MDA-MB-231 cells under serum-free conditions .

Antiviral Screening

In antiviral assays, compounds structurally similar to this compound were screened for their ability to inhibit RSV. The findings highlighted that certain analogs exhibited cellular protective effects with EC50 values around 2.1 µM, indicating their potential utility in developing antiviral therapeutics .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.